

# Early-Phase Clinical Development of Mocgravimod: A Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Mocgravimod**

Cat. No.: **B1673781**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Mocgravimod** (formerly KRP203) is an orally administered, synthetic sphingosine-1-phosphate receptor (S1PR) modulator.<sup>[1][2][3]</sup> It has been investigated in early-phase clinical trials for its potential to improve outcomes in patients with hematological malignancies undergoing allogeneic hematopoietic cell transplantation (allo-HCT).<sup>[1][2]</sup> This document provides a detailed technical summary of the available early-phase clinical trial data for **mocgravimod**, focusing on its pharmacokinetics, pharmacodynamics, safety, and efficacy, along with the associated experimental protocols.

## Mechanism of Action: S1P Receptor Modulation

**Mocgravimod** functions by modulating the S1P receptor, which plays a critical role in lymphocyte trafficking. By blocking the egress of lymphocytes from lymphoid organs, **mocgravimod** is hypothesized to reduce the incidence and severity of graft-versus-host disease (GvHD), a major complication of allo-HCT, while preserving the beneficial graft-versus-leukemia (GvL) effect. This selective retention of T cells in lymphoid tissues is a key differentiator from traditional immunosuppressive agents.



[Click to download full resolution via product page](#)

**Figure 1: Mocgravimod's Mechanism of Action on S1P Receptors.**

## Early-Phase Clinical Program Overview

**Mocgravimod** has been evaluated in Phase 1 and Phase 2 clinical trials for various autoimmune indications. More recently, a Phase 1b/2a study was conducted in patients with hematological malignancies undergoing allo-HCT. This was followed by the initiation of a pivotal Phase 2b/3 trial (MO-TRANS).

## Phase 1b/2a Clinical Trial (NCT01830010)

This two-part, open-label, randomized study assessed the safety, tolerability, and pharmacokinetics of **mocgravimod** in adult patients with hematological malignancies undergoing allo-HCT.

## Experimental Protocol

- Study Design: A two-part, single- and two-arm randomized, open-label study.
- Patient Population: Patients with hematological malignancies scheduled for allo-HSCT.

- Treatment: Patients received either 1 mg or 3 mg of **mocgravimod** daily in addition to standard GVHD prophylaxis.
- Primary Objective: To assess the safety and tolerability of **mocgravimod**.
- Secondary Objectives:
  - To determine the pharmacokinetic profile of **mocgravimod** and its active metabolite, **mocgravimod**-phosphate.
  - To assess GvHD-free, relapse-free survival (GRFS) at 6 months post-treatment.



[Click to download full resolution via product page](#)

**Figure 2:** Phase 1b/2a Study Workflow.

## Pharmacokinetic and Pharmacodynamic Data

The pharmacokinetic profile of **mocgravimod** and its active phosphate metabolite was evaluated. A significant pharmacodynamic effect observed was a dose-dependent reduction in peripheral lymphocyte counts.

Table 1: Pharmacodynamic Effect on Circulating Lymphocytes

| Parameter            | Observation                                                                                                                                                                         | Citation |
|----------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------|
| Lymphocyte Reduction | Mocravimod led to a significant reduction in circulating lymphocyte numbers.                                                                                                        |          |
| T Cell Subsets       | CD4+ T cells were found to be more sensitive to mocravimod treatment than CD8+ T cells.                                                                                             |          |
| Bone Marrow T Cells  | An accumulation of CD3+ T cells was observed in the bone marrow of mocravimod-treated patients at day 30 and day 90 post-transplant, with a more pronounced effect on CD4+ T cells. |          |

## Safety and Tolerability

**Mocravimod** was found to be safe and well-tolerated when added to standard treatment regimens for patients undergoing allo-HCT.

Table 2: Summary of Safety Findings

| Safety Aspect                | Finding                                                                           | Citation |
|------------------------------|-----------------------------------------------------------------------------------|----------|
| Overall Safety               | Mocravimod was determined to be safe and well-tolerated.                          |          |
| S1PR Modulator Class Effects | Effects such as bradycardia were not of clinical concern.                         |          |
| Engraftment                  | No negative impact on engraftment was observed.                                   |          |
| Liver Function               | No consistent increase in liver function test results was noted during treatment. |          |

## Efficacy Results

The study showed promising early signs of efficacy.

Table 3: Preliminary Efficacy Outcomes

| Efficacy Endpoint                | Result                                                                                | Citation |
|----------------------------------|---------------------------------------------------------------------------------------|----------|
| Overall Survival (OS)            | Promising overall survival data was reported.                                         |          |
| Relapse                          | A limited number of relapses were observed.                                           |          |
| Graft-versus-Host Disease (GvHD) | A limited number of acute and chronic GvHD events were reported.                      |          |
| Acute GvHD (Grade II-IV)         | Clinically-relevant acute GvHD events were slightly lower but comparable to controls. |          |

## Phase 2b/3 MO-TRANS Clinical Trial (NCT05429632)

Based on the encouraging results from the Phase 1b/2a study, a global, multicenter, double-blind, placebo-controlled Phase 2b/3 study (MO-TRANS) was initiated to further evaluate the efficacy and safety of **mocrvimod** in adult AML patients undergoing allo-HCT.

## Experimental Protocol

- Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
- Patient Population: Adult patients (18-75 years) with Acute Myeloid Leukemia (AML) undergoing allo-HCT from a fully matched sibling or unrelated donor.
- Treatment Arms: Patients are randomized 1:1:1 to receive:
  - **Mocrvimod 1mg**

- **Mocrahimod 3mg**
- Placebo
- Treatment Duration: Once daily oral administration for 12 months.
- Primary Endpoint: Relapse-free survival (RFS).
- Secondary Endpoint: Overall survival (OS).
- Stratification Factors:
  - Complete remission status (CR1 vs. CR2)
  - GVHD prophylaxis (cyclosporine A vs. tacrolimus)
  - Measurable residual disease (MRD) status (MRD positive vs. MRD negative)



[Click to download full resolution via product page](#)

**Figure 3: MO-TRANS Phase 2b/3 Study Design.**

## Conclusion

Early-phase clinical data for **mocrvimod** in the context of hematological malignancies and allo-HCT are promising. The Phase 1b/2a study demonstrated a favorable safety profile and encouraging pharmacodynamic and efficacy signals. These findings have supported the progression of **mocrvimod** into a large-scale, pivotal Phase 2b/3 trial, which will provide more definitive evidence of its clinical benefit in improving relapse-free and overall survival for AML.

patients undergoing allo-HCT. The mechanism of S1PR modulation offers a novel therapeutic strategy to potentially uncouple the beneficial GvL effects from the detrimental GvHD in the post-transplant setting.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [priothera.com](http://priothera.com) [priothera.com]
- 2. Priothera - Positive mocravimod Phase 1b clinical data published in Transplantation and Cellular Therapy [prnewswire.com]
- 3. [firstwordpharma.com](http://firstwordpharma.com) [firstwordpharma.com]
- To cite this document: BenchChem. [Early-Phase Clinical Development of Mocravimod: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1673781#early-phase-clinical-trial-data-for-mocravimod>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)